molecular formula C15H9N3O2 B7731199 (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7731199
M. Wt: 263.25 g/mol
InChI Key: MDGPKXVKZCGQCO-NTMALXAHSA-N
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Description

(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that features a furan ring and a quinazolinone moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the preparation of the furan and quinazolinone intermediates, followed by their coupling through a condensation reaction. The reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile may undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicinal chemistry, compounds with furan and quinazolinone structures are often investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The furan and quinazolinone moieties could play a role in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: can be compared with other compounds containing furan or quinazolinone structures, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to compounds with only one of these moieties.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPKXVKZCGQCO-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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